

Application Notes: Adrixetinib and Venetoclax Combination Therapy in AML Models

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Acute Myeloid Leukemia (AML) is an aggressive hematologic malignancy characterized by the rapid proliferation of abnormal myeloid progenitor cells in the bone marrow and blood. While the BCL-2 inhibitor Venetoclax, particularly in combination with hypomethylating agents, has significantly improved outcomes for AML patients unfit for intensive chemotherapy, primary and acquired resistance remains a major clinical challenge.[1] Overexpression of anti-apoptotic proteins like MCL-1 and the activation of pro-survival signaling cascades are key mechanisms of Venetoclax resistance.

Adrixetinib (Q702) is a potent, orally administered, selective inhibitor of the AXL, MER, and CSF1R tyrosine kinases.[2] The expression of AXL and MER (TAM family kinases) is associated with poor prognosis in AML.[3][4] These kinases drive pro-survival signaling, contributing to chemoresistance. This note describes the scientific rationale and preclinical evidence for combining Adrixetinib with Venetoclax to synergistically target AML cells and overcome resistance. Preclinical studies have demonstrated that AXL/MER inhibition is effective as a single agent and shows synergistic activity in combination with Venetoclax in various AML models, including those resistant to Venetoclax.[3]

Mechanism of Action

Adrixetinib (Q702): Adrixetinib simultaneously targets three key tyrosine kinases:

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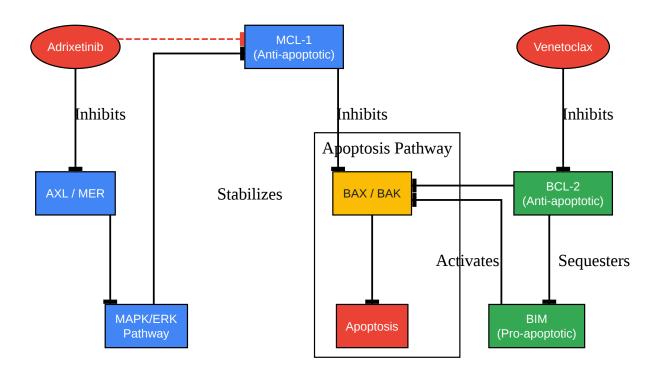


- AXL and MER: These receptor tyrosine kinases, when activated by their ligand Gas6, promote leukemia cell survival, proliferation, and resistance to apoptosis by activating downstream pathways such as PI3K/AKT and MAPK/ERK. The MAPK/ERK pathway is known to stabilize the anti-apoptotic protein MCL-1, a primary driver of Venetoclax resistance.[5]
- CSF1R: This kinase is crucial for the survival and differentiation of macrophages. By inhibiting CSF1R, Adrixetinib can modulate the tumor microenvironment, targeting supportive signals for AML cells and potentially enhancing anti-leukemia immune responses.
 [3]

Venetoclax (ABT-199): Venetoclax is a BH3-mimetic that selectively binds to the anti-apoptotic protein BCL-2. In cancer cells, BCL-2 sequesters pro-apoptotic proteins like BIM, preventing them from activating BAX and BAK, which are essential for initiating mitochondrial apoptosis. By binding to BCL-2, Venetoclax releases these pro-apoptotic proteins, triggering caspase activation and programmed cell death.[6]

Synergistic Rationale: The combination of **Adrixetinib** and Venetoclax is designed to attack AML cells through two complementary, non-overlapping pathways. While Venetoclax directly induces apoptosis by inhibiting BCL-2, **Adrixetinib** blocks the AXL/MER/CSF1R signaling axes that constitute a primary escape route for cancer cells. By inhibiting AXL/MER, **Adrixetinib** can downregulate MCL-1 expression, thereby removing a key resistance mechanism to BCL-2 inhibition and re-sensitizing AML cells to Venetoclax-induced apoptosis.[5]





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Caption: Synergistic mechanism of Adrixetinib and Venetoclax.

Preclinical Data

Quantitative preclinical data for the specific combination of **Adrixetinib** and Venetoclax is emerging from ongoing studies. The following tables summarize available data for **Adrixetinib** monotherapy and representative data from a mechanistically similar AXL/MERTK inhibitor (ONO-7475) in combination with Venetoclax to illustrate the potential synergy.

Table 1: Monotherapy Activity of Adrixetinib (Q702) in AML Cell Lines

Cell Line	IC50 (nM)	
EOL-1	20	
MOLM-13	110	
MV4-11	200	



Data derived from an abstract on a Phase 1 study of Q702.[3]

Table 2: Synergistic Anti-Leukemic Activity of AXL Inhibition with Venetoclax (Representative Data) Disclaimer: The following in vitro data was generated using the AXL/MERTK inhibitor ONO-7475, not **Adrixetinib**, and is presented as a representative example of the expected synergistic effect.

Cell Line	Treatment	% Reduction in Cell Number (72h)	% Apoptosis
MV4;11	ONO-7475 (10 nM)	~60%	Not Induced
MV4;11	Venetoclax (30 nM)	~60%	~35%
MV4;11	Combination	Potent Synergy Observed	-

Data adapted from Post et al., Haematologica, 2021, showcasing synergy in FLT3-ITD AML cells.[5][7]

Table 3: In Vivo Efficacy of AXL Inhibition with Venetoclax in AML Xenograft Models (Representative Data) Disclaimer: The following in vivo data was generated using the AXL/MERTK inhibitor ONO-7475, not **Adrixetinib**, and is presented as a representative example of the expected in vivo efficacy.

AML Model	Treatment Group	Median Survival (days)	p-value vs Control
MOLM13 Xenograft	Control (Vehicle)	16	-
MOLM13 Xenograft	Venetoclax (100 mg/kg)	18	0.001
MOLM13 Xenograft	ONO-7475 (10 mg/kg)	-	-
MOLM13 Xenograft	Combination (Venclexta + ONO- 7475)	35	<0.0001



Data adapted from Post et al., Haematologica, 2021.[5][7]

Experimental Protocols

The following protocols provide a framework for evaluating the combination of **Adrixetinib** and Venetoclax in AML models.

Protocol 1: In Vitro Cell Viability and Synergy Assessment

This protocol details how to measure the effect of **Adrixetinib** and Venetoclax, alone and in combination, on the viability of AML cell lines.

A. Materials

- AML Cell Lines (e.g., MOLM-13, MV4-11, OCI-AML3)
- Culture Medium (e.g., RPMI-1640 with 10% FBS, 1% Penicillin-Streptomycin)
- Adrixetinib (Q702) stock solution in DMSO
- Venetoclax (ABT-199) stock solution in DMSO
- 384-well white, clear-bottom plates
- CellTiter-Glo® Luminescent Cell Viability Assay (Promega)
- Luminometer

- Cell Seeding: Culture AML cells to log phase. Centrifuge and resuspend in fresh media to a concentration of 2x10⁵ cells/mL. Dispense 25 μL of cell suspension into each well of a 384well plate (5,000 cells/well).
- Drug Preparation: Prepare a 6x6 dose-response matrix. Serially dilute Adrixetinib and Venetoclax in culture medium.

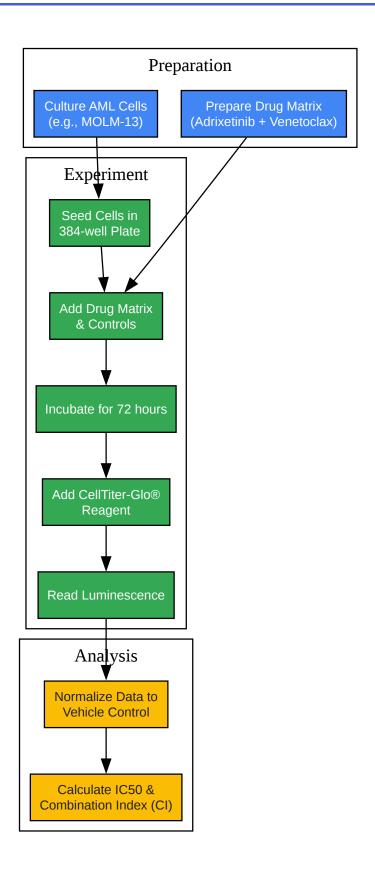
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- Drug Addition: Using a digital dispenser or multichannel pipette, add 25 μL of the appropriate drug dilutions to the wells. Include wells for vehicle control (DMSO) and single-agent controls.
- Incubation: Incubate the plate for 72 hours at 37°C, 5% CO2.
- Viability Measurement: Equilibrate the plate and CellTiter-Glo® reagent to room temperature.
 Add 25 µL of CellTiter-Glo® reagent to each well.
- Reading: Mix on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal. Read luminescence on a plate reader.
- Data Analysis: Normalize luminescence values to the vehicle control (100% viability).
 Calculate IC50 values for each drug alone using a non-linear regression model. Use software like CompuSyn to calculate the Combination Index (CI), where CI < 1 indicates synergy.[8]





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Caption: Workflow for in vitro cell viability and synergy assay.



Protocol 2: Apoptosis Analysis by Annexin V Staining

This protocol measures the induction of apoptosis via flow cytometry.

A. Materials

- · 6-well plates
- · Adrixetinib and Venetoclax
- FITC Annexin V Apoptosis Detection Kit (e.g., from BD Biosciences)
- Binding Buffer (1X)
- Propidium Iodide (PI) Staining Solution
- Flow Cytometer

- Cell Treatment: Seed 0.5 x 10⁶ AML cells per well in 6-well plates. Treat with vehicle, single agents, or the combination at predetermined concentrations (e.g., IC50 values) for 24 or 48 hours.
- Cell Harvesting: Collect cells (including supernatant) and wash twice with cold PBS.
- Staining: Resuspend the cell pellet in 100 μL of 1X Binding Buffer.
- Add Dyes: Add 5 μ L of FITC Annexin V and 5 μ L of PI to each sample.
- Incubation: Gently vortex and incubate for 15 minutes at room temperature in the dark.
- Final Preparation: Add 400 μL of 1X Binding Buffer to each tube.
- Analysis: Analyze the samples by flow cytometry within 1 hour. Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+) cells.



Protocol 3: Western Blot for Protein Expression

This protocol is for assessing changes in key signaling and apoptotic proteins.

A. Materials

- Cell lysates from treated cells (Protocol 2, Step 1)
- RIPA buffer with protease and phosphatase inhibitors
- BCA Protein Assay Kit
- SDS-PAGE gels, running and transfer buffers
- PVDF membrane
- Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
- Primary antibodies (e.g., anti-p-AXL, anti-AXL, anti-MCL-1, anti-BCL-2, anti-cleaved-PARP, anti-GAPDH)
- HRP-conjugated secondary antibodies
- ECL chemiluminescence substrate
- Imaging system

- Protein Extraction & Quantification: Lyse cell pellets in RIPA buffer. Quantify protein concentration using the BCA assay.
- SDS-PAGE: Denature 20-30 μg of protein per sample and load onto an SDS-PAGE gel. Run the gel to separate proteins by size.
- Transfer: Transfer proteins from the gel to a PVDF membrane.
- Blocking: Block the membrane for 1 hour at room temperature in blocking buffer to prevent non-specific antibody binding.



- Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C. Wash thoroughly with TBST. Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
- Detection: Wash the membrane again, apply ECL substrate, and capture the chemiluminescent signal using an imaging system. Analyze band intensities relative to a loading control (e.g., GAPDH).

Protocol 4: AML Xenograft Mouse Model

This protocol outlines an in vivo study to assess the efficacy of the combination therapy.

A. Materials

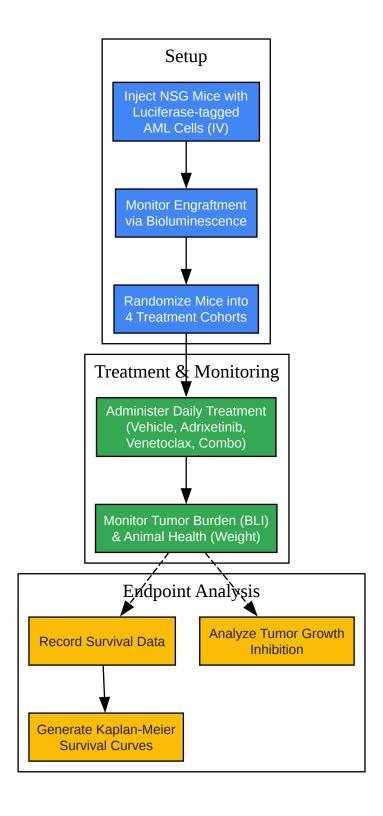
- Immunocompromised mice (e.g., NOD/SCID/gamma or NSG)
- AML cell line expressing luciferase (e.g., MOLM-13-luc)
- · Adrixetinib formulation for oral gavage
- Venetoclax formulation for oral gavage
- Bioluminescence imaging (BLI) system (e.g., IVIS)
- D-luciferin substrate

- Cell Implantation: Inject 1 x 10⁶ MOLM-13-luc cells intravenously (tail vein) into each mouse.
- Tumor Engraftment: Monitor for leukemia engraftment by performing BLI weekly. Once a detectable tumor burden is established (e.g., Day 7-10), randomize mice into treatment cohorts (n=8-10 per group).
- Treatment Cohorts:
 - o Group 1: Vehicle control (oral gavage, daily)



- Group 2: Adrixetinib (e.g., 10 mg/kg, oral gavage, daily)
- Group 3: Venetoclax (e.g., 100 mg/kg, oral gavage, daily)
- Group 4: Adrixetinib + Venetoclax
- Monitoring: Monitor tumor burden weekly using BLI. Record body weight and clinical signs of toxicity 2-3 times per week.
- Endpoints: The primary endpoint is overall survival. Mice are euthanized when they meet predefined criteria (e.g., >20% weight loss, hind-limb paralysis, moribund state). Secondary endpoints include changes in leukemia burden (BLI signal) over time.
- Data Analysis: Generate Kaplan-Meier survival curves and compare between groups using the log-rank test. Analyze BLI data to assess tumor growth inhibition.





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Caption: Workflow for an in vivo AML xenograft efficacy study.



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References

- 1. Targeting Acute Myeloid Leukemia with Venetoclax; Biomarkers for Sensitivity and Rationale for Venetoclax-Based Combination Therapies PMC [pmc.ncbi.nlm.nih.gov]
- 2. Facebook [cancer.gov]
- 3. researchgate.net [researchgate.net]
- 4. bqura.com [bqura.com]
- 5. AXL/MERTK inhibitor ONO-7475 potently synergizes with venetoclax and overcomes venetoclax resistance to kill F LT 3-ITD acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Venetoclax in Acute Myeloid Leukemia: Molecular Basis, Evidences for Preclinical and Clinical Efficacy and Strategies to Target Resistance PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Frontiers | Hymeglusin Enhances the Pro-Apoptotic Effects of Venetoclax in Acute Myeloid Leukemia [frontiersin.org]
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